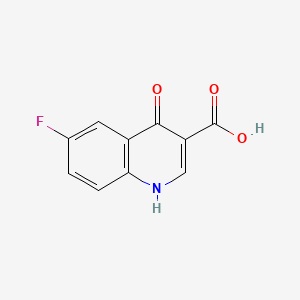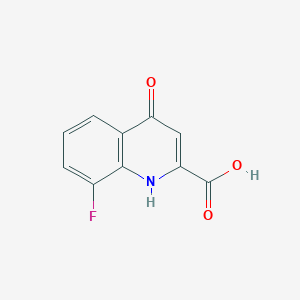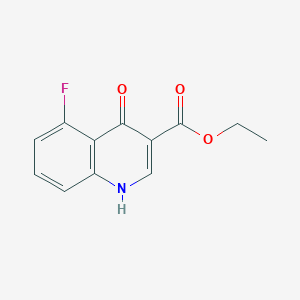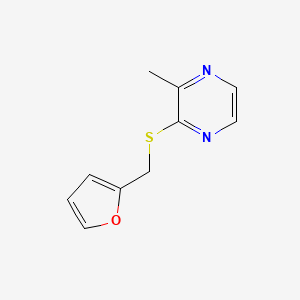
3-Hydroxybenzaldehyde oxime
Übersicht
Beschreibung
3-Hydroxybenzaldehyde oxime is an organic compound derived from 3-hydroxybenzaldehyde It is characterized by the presence of a hydroxyl group (-OH) and an oxime group (-C=N-OH) attached to a benzene ring
Wirkmechanismus
Target of Action
3-Hydroxybenzaldehyde oxime, like other oximes, primarily targets aldehydes and ketones . The compound interacts with these targets through a process known as nucleophilic addition , where the nitrogen atom in the oxime acts as a nucleophile .
Mode of Action
The mode of action of this compound involves the formation of a C=N bond with its target . This occurs through a reaction with the carbonyl group of aldehydes or ketones, resulting in the formation of an oxime . This process is essentially irreversible, leading to the dehydration of the adduct .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of aldehydes and ketones . By forming oximes, the compound alters the chemical structure of these metabolites, potentially affecting downstream biochemical processes .
Result of Action
The formation of oximes from aldehydes and ketones can have various molecular and cellular effects. For instance, the parent compound, 3-Hydroxybenzaldehyde, has been shown to exhibit vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . .
Action Environment
The action of this compound, like other chemical reactions, can be influenced by various environmental factors. These include pH , temperature , and the presence of catalysts . For instance, the formation of oximes is often catalyzed by acids . Additionally, the stability and efficacy of the compound could be affected by storage conditions, such as temperature and exposure to light.
Biochemische Analyse
Biochemical Properties
3-Hydroxybenzaldehyde is a precursor compound for phenolic compounds like Protocatechuic aldehyde (PCA) . It is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans (ALDH2) . The oxime derivative of 3-Hydroxybenzaldehyde may interact with these enzymes and other biomolecules in a similar manner, although specific interactions have not been fully elucidated.
Cellular Effects
3-Hydroxybenzaldehyde exhibits vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation
Molecular Mechanism
It is known that the formation of oximes involves the reaction of aldehydes and ketones with hydroxylamine . This reaction forms the oxime in an essentially irreversible process as the adduct dehydrates .
Metabolic Pathways
The metabolic pathways involving 3-Hydroxybenzaldehyde oxime are not well characterized. 3-Hydroxybenzaldehyde, the parent compound, is known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzaldehyde oxime can be synthesized through the reaction of 3-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding the oxime as a crystalline solid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale reaction of 3-hydroxybenzaldehyde with hydroxylamine derivatives under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.
Reduction: The oxime group can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso compounds, nitriles.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybenzaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is utilized in the production of polymers and other advanced materials due to its reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzaldehyde oxime (Salicylaldoxime): Similar structure but with the hydroxyl group in the ortho position.
4-Hydroxybenzaldehyde oxime: Hydroxyl group in the para position.
Benzaldehyde oxime: Lacks the hydroxyl group.
Uniqueness: 3-Hydroxybenzaldehyde oxime is unique due to the presence of both hydroxyl and oxime groups on the benzene ring, which imparts distinct chemical reactivity and potential for forming stable metal complexes. This dual functionality makes it a versatile compound in various chemical and biological applications.
Eigenschaften
IUPAC Name |
3-(hydroxyiminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEZCGOWIADGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944884 | |
| Record name | 3-[(Hydroxyimino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22241-18-5 | |
| Record name | 3-[(Hydroxyimino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3021418.png)













